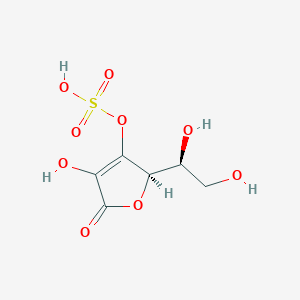

1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide is a useful research compound. Its molecular formula is C₁₅H₁₆D₂BrNO₃ and its molecular weight is 342.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A study by Fraser et al. (1997) described a high-yield route to synthesize valuable halomethyl-substituted bipyridine derivatives, which may be related to the chemical structure of 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide. The process involves a trimethylsilyl intermediate, highlighting a method for creating structurally similar compounds (Fraser, Anastasi, & Lamba, 1997).

Iturrino et al. (1987) synthesized 3,5-bis-(halomethyl)pyrazoles, closely related to the molecular structure of interest. These compounds showed significant cytostatic and trichomonacide activities, illustrating the potential biological activity of similar structures (Iturrino, Navarro, Rodríguez-Franco, Contreras, Escario, Martínez, & Pardo, 1987).

Photoluminescence and Optical Properties

- A study by Osawa et al. (2017) on silver(I) bromide complexes with diphosphine ligands, which are structurally related to this compound, showed efficient blue thermally activated delayed fluorescence. This suggests potential applications in photoluminescent materials (Osawa, Hashimoto, Kawata, & Hoshino, 2017).

Biological and Medical Research

- Lin and Liu (1985) researched acyclic nucleosides structurally akin to the compound of interest, finding potent inhibition of uridine phosphorylase. This indicates potential therapeutic applications in treating diseases related to nucleoside metabolism (Lin & Liu, 1985).

Polymer Science

- A study by Morozova et al. (2017) on cationic polyelectrolytes, which might include similar ionic compounds, focused on synthesizing ionic diols in high purity. This research could be relevant for developing materials with unique electronic properties (Morozova, Shaplov, Lozinskaya, Vlasov, Sardón, Mecerreyes, & Vygodskii, 2017).

Material Science and Synthesis

- The work by Wagner and Nuyken (2003) on benzyl bromide functionalized poly(phenyleneethynylene)s provides insights into the synthesis and application of halogen-functionalized aromatic compounds, potentially applicable to derivatives of this compound in material science (Wagner & Nuyken, 2003).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide involves the reaction of 2-methyl-4,5-bis(hydroxymethyl)pyridine with benzyl bromide in the presence of a base to form the benzylated pyridine intermediate. This intermediate is then reacted with deuterated hydrobromic acid to form the final product.", "Starting Materials": [ "2-methyl-4,5-bis(hydroxymethyl)pyridine", "benzyl bromide", "base", "deuterated hydrobromic acid" ], "Reaction": [ "Step 1: 2-methyl-4,5-bis(hydroxymethyl)pyridine is dissolved in a suitable solvent and a base such as potassium carbonate is added.", "Step 2: Benzyl bromide is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature and for a suitable time.", "Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent.", "Step 4: The organic layer is dried and concentrated to obtain the benzylated pyridine intermediate.", "Step 5: The benzylated pyridine intermediate is dissolved in deuterated hydrobromic acid and the reaction is allowed to proceed at a suitable temperature and for a suitable time.", "Step 6: The reaction mixture is then quenched with water and extracted with an organic solvent.", "Step 7: The organic layer is dried and concentrated to obtain the final product, 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide." ] } | |

Número CAS |

82896-37-5 |

Fórmula molecular |

C₁₅H₁₆D₂BrNO₃ |

Peso molecular |

342.22 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1144717.png)

![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B1144721.png)

![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)